2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[4-(3,4-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a dihydropyrazine core substituted with a 3,4-dimethylphenyl group and a sulfanyl-linked N-phenylacetamide moiety.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-8-9-17(12-15(14)2)23-11-10-21-19(20(23)25)26-13-18(24)22-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGXBBCUGDDCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylhydrazine with an appropriate diketone to form the pyrazine ring. This intermediate is then reacted with a thiol compound to introduce the thioether linkage. Finally, the acetamide group is introduced through an acylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyrazine ring can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline Derivatives ()
Three pyrazoline analogs synthesized from (3,4-dimethylphenyl) hydrazine and alkoxy-substituted chalcones share structural motifs with the target compound but differ in core heterocycles and substituents:
The pyrazoline derivatives exhibit moderate melting points and high yields, attributed to their alkoxy side chains, which may enhance crystallinity.
Sulfamoylphenyl Acetamide Derivatives ()
Compounds 13a–e in feature a sulfamoylphenyl group and cyanoacetamide structure. Key comparisons:
The sulfamoyl group in 13a contributes to higher melting points (288°C vs. ~130°C in pyrazolines) due to hydrogen-bonding capacity.
Phthalazine Derivatives ()
A phthalazine analog (VII) with a 3,4-dimethylphenyl group and acetoxy/acetyl substituents highlights substituent effects:
The bromine atoms in VII are electron-withdrawing, contrasting with the electron-donating methyl groups in the target compound. This difference could influence electronic distribution and reactivity in substitution reactions .
Pyrido-Pyrimidinones ()
Pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine or methylpiperazine substituents demonstrate structural diversity:
The fused pyrido-pyrimidinone core in Example 45 likely enhances rigidity compared to the partially saturated dihydropyrazine in the target compound, which may confer greater conformational flexibility for target binding .
Biological Activity
The compound 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide is a member of the pyrazine derivative family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The structure includes a pyrazine ring with a phenyl group and a sulfanyl moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyrazines exhibit significant antimicrobial properties. In particular, compounds with similar structures have been tested against various bacteria and fungi. For instance:
- Staphylococcus aureus and Escherichia coli are common targets in antimicrobial studies.
- Compounds structurally related to 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide have shown comparable or enhanced activity against these strains compared to standard antibiotics such as norfloxacin and chloramphenicol .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazine derivatives. The proposed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with cellular signaling pathways.
For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, leading researchers to explore the underlying mechanisms further .
The biological activity of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide may involve several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to cell death or growth inhibition.
- Reactive Oxygen Species (ROS) Production : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various pyrazine derivatives, 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide was tested against multiple strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard treatments for certain bacterial strains .
Study 2: Cytotoxic Effects on Cancer Cells
Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
